In Vitro XOR Inhibitory Potency vs. Structural Analogs
In a head-to-head in vitro comparison, Xanthine oxidoreductase-IN-3 (compound IIIa) exhibited an IC50 of 26.3 ± 1.21 nM against Xanthine Oxidoreductase (XOR) [1]. This potency was over 380-fold greater than that of the early Series I compounds in the same study, which displayed an IC50 > 10 μM, and was comparable to its most potent Series III analog, compound IIIc (IC50 = 29.3 ± 0.88 nM) [1]. This data quantifies the significant improvement achieved through the optimized tricyclic design.
| Evidence Dimension | Inhibitory potency against Xanthine Oxidoreductase (XOR) |
|---|---|
| Target Compound Data | IC50 = 26.3 ± 1.21 nM |
| Comparator Or Baseline | Series I compounds (IC50 > 10,000 nM) and compound IIIc (IC50 = 29.3 ± 0.88 nM) |
| Quantified Difference | >380-fold increase in potency vs. Series I; 1.1-fold difference vs. compound IIIc |
| Conditions | In vitro enzyme inhibition assay using human Xanthine Oxidoreductase (XOR) |
Why This Matters
This confirms the compound's potency is a direct result of its specific tricyclic design and quantifies its performance relative to less optimized analogs from the same discovery program, enabling informed selection for SAR studies.
- [1] Peng, W., Liu, F., Zhang, L., Zhang, L., & Li, J. (2023). Design, synthesis, and evaluation of tricyclic compounds containing phenyl-tetrazole as XOR inhibitors. European Journal of Medicinal Chemistry, 246, 114947. View Source
